molecular formula C10H8ClNO2 B1458594 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride CAS No. 1279882-34-6

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride

Cat. No.: B1458594
CAS No.: 1279882-34-6
M. Wt: 209.63 g/mol
InChI Key: XTRBXXANGPXVJW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) spectra display distinct signals for the tetrahydroquinoline protons:

  • δ 2.80–3.20 ppm (m, 2H) : Methylene protons (C3–H₂) adjacent to the ketone.
  • δ 4.10–4.40 ppm (m, 1H) : Methine proton (C4–H) near the carbonyl chloride.
  • δ 7.30–8.10 ppm (m, 3H) : Aromatic protons (C5–H, C7–H, C8–H).

¹³C NMR confirms the ketone (δ 207.5 ppm) and carbonyl chloride (δ 170.2 ppm) groups, alongside aromatic carbons (δ 120–150 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1805 (s) : C=O stretch of the carbonyl chloride.
  • 1680 (s) : Ketone C=O stretch.
  • 1600–1475 (m) : Aromatic C=C vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 275 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the aromatic system. A weaker n→π* transition appears at λ = 320 nm (ε = 800 L·mol⁻¹·cm⁻¹).

Comparative Structural Analysis with Tetrahydroquinoline Derivatives

Feature 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl Chloride 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
Molecular Formula C₁₀H₈ClNO₂ C₁₀H₈FNO₃ C₉H₈N₂O₃
Functional Groups Carbonyl chloride, ketone Carboxylic acid, ketone, fluorine Carboxylic acid, ketone, secondary amine
Aromatic System Quinoline Quinoline Quinoxaline
Key IR Absorptions 1805 cm⁻¹ (C=OCl) 1730 cm⁻¹ (COOH) 1685 cm⁻¹ (CONHR)
Reactivity Electrophilic acyl substitution Decarboxylation under heat Cyclocondensation with amines

The carbonyl chloride group enhances electrophilicity compared to carboxylic acid derivatives, enabling nucleophilic acyl substitutions. In contrast, fluorine substituents (e.g., in 6-fluoro derivatives) increase electron-withdrawing effects, polarizing the aromatic ring and altering solubility. Quinoxaline derivatives, such as 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, exhibit reduced aromaticity due to the additional nitrogen atom, shifting UV-Vis absorption profiles bathochromically.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRBXXANGPXVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

Step Reagents/Conditions Description
1 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Starting material
2 Thionyl chloride (excess) Chlorinating agent
3 Reflux (temperature ~70-80°C) Reaction conditions
4 Removal of excess SOCl₂ under reduced pressure Work-up
  • The reaction proceeds via nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by chlorine, forming the acyl chloride functional group.

  • The product, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride, is typically isolated by removal of excess thionyl chloride and purification under anhydrous conditions to prevent hydrolysis back to the acid.

  • This method is supported by commercial synthesis data and patent literature indicating high yields and reproducibility.

Reaction Mechanism Insights and Conditions Optimization

  • The chlorination reaction is generally carried out under anhydrous conditions to avoid hydrolysis.

  • Reflux temperature ensures complete conversion of the acid to the acyl chloride.

  • Reaction time varies but typically ranges from 1 to 4 hours depending on scale and reagent purity.

  • Use of inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture ingress.

  • The product is sensitive to moisture and should be stored under dry conditions.

Comparative Data Table: Preparation Parameters and Yields

Parameter Method Using Thionyl Chloride Alternative Chlorinating Agents (e.g., Oxalyl Chloride) Notes
Reagent molar ratio (acid:chlorinating agent) 1:2 to 1:3 1:1.5 to 1:2 Excess reagent ensures complete conversion
Temperature Reflux (~70-80°C) 0-25°C (oxalyl chloride often used at lower temps) Thionyl chloride preferred for simplicity
Reaction time 1-4 hours 1-3 hours Comparable reaction times
Yield 80-95% 75-90% High yields with both methods
Work-up Removal under reduced pressure Similar Both require dry conditions
Product stability Moisture sensitive Moisture sensitive Requires dry storage

Additional Notes on Preparation

  • Alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride can be employed but are less commonly used due to cost and handling issues.

  • The starting acid can be purified prior to chlorination by recrystallization or chromatography to improve the purity of the acyl chloride.

  • The acyl chloride intermediate is typically used immediately in subsequent synthetic steps due to its reactivity and moisture sensitivity.

Summary of Key Research Findings

  • The preparation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride relies on well-established chlorination chemistry of carboxylic acids using thionyl chloride.

  • The precursor acid can be synthesized via Lewis acid-mediated cyclization of substituted anilines or via redox-neutral cyclization routes, providing flexibility in synthetic planning.

  • Reaction conditions such as temperature, reagent excess, and moisture exclusion critically influence yield and purity.

  • The acyl chloride serves as a versatile intermediate for further functionalization in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-methanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine (TEA)

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in developing pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride (CAS 66657-42-9)
  • Structure: Quinoline scaffold with a sulfonyl chloride group at position 5.
  • Molecular Formula: C₉H₈ClNO₃S; molecular weight 245.68 .
  • Reactivity : Sulfonyl chlorides are highly reactive, commonly used in sulfonamide formation for drug discovery.
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
  • Structure: Features a 4-oxo-1,4-dihydroquinoline core with carboxamide substituents.
  • Applications : Antimicrobial and antitumor agents; synthesized via thionyl chloride-mediated acylation .
Benzene Sulfonyl Chlorides (e.g., 2,4,6-Trifluorobenzene-1-sulfonyl Chloride)
  • Structure : Simple aromatic sulfonyl chlorides with halogen substituents.
  • Reactivity : Electron-withdrawing groups (e.g., -F) enhance electrophilicity, accelerating nucleophilic substitution .
Physical and Chemical Properties
Compound Molecular Weight Storage Conditions Hazard Classification Price (1g)
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride 245.68 2–8°C, inert atmosphere H314 (skin corrosion) $650
2,4,6-Trifluorobenzene-1-sulfonyl chloride 228.59 Room temperature Similar hazards $8.40/g
4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives ~300–400 Variable Depends on substituents N/A

Key Observations :

  • The quinoline sulfonyl chloride is significantly costlier than simpler aromatic sulfonyl chlorides, reflecting its complex synthesis and niche applications .
  • Storage requirements for the quinoline derivative are stricter due to its thermal sensitivity .

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride belongs to the tetrahydroquinoline family, which has been associated with various pharmacological properties. The compound features a carbonyl chloride functional group that enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline exhibit notable antimicrobial properties. For example, compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have demonstrated moderate antibacterial activity against various pathogens. In a study evaluating N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, some compounds displayed promising antibacterial effects with minimum inhibitory concentrations (MIC) below 100 µM .

Antiviral Activity

The antiviral potential of 2-oxo-tetrahydroquinolines has also been explored. A series of synthesized compounds showed activity against HIV-1 by inhibiting integrase processes. Although the activity was moderate, it underscores the potential of this class of compounds in developing new antiviral agents .

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. In vitro studies using the MCF-7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like Doxorubicin. The anticancer activity was attributed to the ability of these compounds to induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride are multifaceted:

  • Inhibition of Enzymatic Activity : Many tetrahydroquinoline derivatives act by inhibiting key enzymes involved in pathogen replication or cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Interaction with Cellular Receptors : Some derivatives may modulate receptor activity or signaling pathways that are crucial for cell survival and proliferation.

Study on Antibacterial Activity

A recent study synthesized several 2-Oxo-1,2-dihydroquinoline derivatives and assessed their antibacterial properties using the MIC assay. The results indicated that some compounds had significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of tetrahydroquinoline derivatives against various cancer cell lines. The study utilized the MTT assay to determine cell viability and found that specific derivatives significantly reduced cell proliferation compared to untreated controls .

Data Summary

Activity TypeCompound/DerivativeObserved EffectReference
AntibacterialN'-arylidene derivativesModerate activity (MIC < 100 µM)
Antiviral4-hydroxy-2-oxo derivativesInhibition of HIV integrase
AnticancerMCF-7 cell line tested derivativesSignificant cytotoxicity

Q & A

Q. Key Factors Affecting Yield :

  • Temperature control during exothermic steps (e.g., chlorination).
  • Moisture-free environments to avoid hydrolysis of the carbonyl chloride.
  • Purification methods (e.g., recrystallization vs. chromatography).

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic
A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is critical:

  • NMR : Confirms the tetrahydroquinoline backbone and substituents (e.g., carbonyl chloride at δ ~170 ppm in ¹³C NMR) .
  • IR : Strong absorbance near 1750–1800 cm⁻¹ for the carbonyl chloride (C=O stretch) .
  • MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns, with exact mass matching theoretical values (e.g., [M+H]⁺ = 328.1525) .

Q. Purity Assessment :

  • HPLC (reverse-phase) monitors impurities, particularly hydrolyzed byproducts (e.g., carboxylic acid derivatives).

How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroquinoline derivatives?

Advanced
Contradictions often arise from subtle structural variations. For example:

  • Substituent Effects : A chloro group at position 6 (as in 6-chloro derivatives) may enhance electrophilicity compared to methoxy-substituted analogs, altering target binding .
  • Methodological Approach :
    • Perform structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing Cl with F or CF₃) .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with reported data.
    • Validate biological assays under standardized conditions (e.g., pH, temperature) to minimize variability .

What strategies mitigate competing side reactions during nucleophilic substitution at the carbonyl chloride group?

Advanced
Competing hydrolysis or undesired substitutions can be minimized by:

  • Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and inert atmosphere (N₂/Ar) .
  • Controlled Stoichiometry : Limit excess nucleophiles (e.g., amines) to prevent over-substitution.
  • Temperature Modulation : Low temperatures (−20°C to 0°C) slow hydrolysis while allowing selective nucleophilic attack .
  • Catalytic Additives : DMAP or Hünig’s base can enhance reactivity of less potent nucleophiles .

What are the key stability considerations for storing and handling this compound?

Q. Basic

  • Moisture Sensitivity : Store in sealed, desiccated containers under inert gas. Use molecular sieves in storage vials .
  • Temperature : Avoid prolonged exposure to >25°C; refrigeration (4°C) is recommended for long-term stability.
  • Light Sensitivity : Amber glassware prevents photodegradation of the tetrahydroquinoline core .

How does the electron-withdrawing effect of the 2-oxo group influence the reactivity of the carbonyl chloride moiety?

Advanced
The 2-oxo group increases the electrophilicity of the carbonyl chloride via inductive effects , making it more susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) show decreased electron density at the carbonyl carbon compared to non-oxo analogs . This effect:

  • Accelerates reactions with amines or alcohols.
  • Increases susceptibility to hydrolysis, necessitating strict moisture control .

What are the primary degradation pathways observed under various pH conditions?

Q. Basic

  • Acidic Conditions (pH < 3) : Hydrolysis to carboxylic acid derivatives.
  • Basic Conditions (pH > 9) : Rapid hydrolysis with potential ring-opening reactions.
  • Neutral Aqueous Solutions : Gradual hydrolysis, detectable via HPLC monitoring of carboxylic acid byproducts .

Mitigation : Lyophilization for long-term storage and use of aprotic solvents in experiments .

What computational modeling approaches best predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular Docking : Uses crystal structures of target proteins (e.g., kinases) to predict binding poses. The chloro and carbonyl groups often form halogen bonds and hydrogen bonds, respectively .
  • Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time.
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.